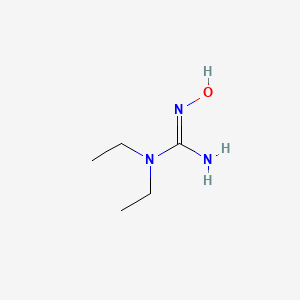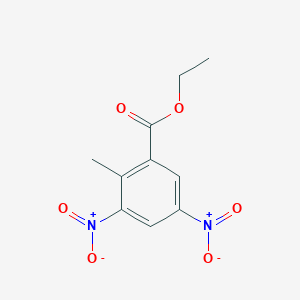
3-Bromo-4-fluoro-5-iodobenzaldehyde; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-5-iodobenzaldehyde is a chemical compound with the molecular formula C7H3BrFIO . It has a molecular weight of 328.91 and is solid in physical form .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluoro-5-iodobenzaldehyde consists of a benzene ring substituted with bromo, fluoro, and iodo groups, as well as an aldehyde group .Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-5-iodobenzaldehyde is a solid compound . It has a molecular weight of 328.91 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Intermediates
Halogenated benzaldehydes, including compounds similar to 3-Bromo-4-fluoro-5-iodobenzaldehyde, are crucial intermediates in organic synthesis. They are used in the preparation of a wide range of complex organic molecules. For instance, halogenated benzaldehydes have been employed in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines, showcasing their utility in constructing heterocyclic compounds with potential pharmacological activities (Jagadhani et al., 2015). Similarly, the synthesis and antimicrobial screening of fluorinated chromones and chlorochromones from bromo-2-fluorobenzaldehyde demonstrate the role of halogenated aldehydes in generating molecules with antimicrobial properties (Jagadhani et al., 2014).
Analytical and Materials Chemistry
In the realm of analytical chemistry, halogenated benzaldehydes are part of studies focused on improving the synthesis and purity of active pharmaceutical ingredients (APIs). The analysis and separation of regioisomers of 4-bromo-3-fluorobenzaldehyde highlight the challenges and solutions in controlling impurities within API synthesis processes, illustrating the importance of analytical methods in ensuring the quality of starting materials and final drug substances (Shen et al., 2016).
Catalysis and Chemical Transformations
Research on halogenated benzaldehydes extends into the field of catalysis, where these compounds serve as precursors or ligands in catalytic reactions. For example, halogenated aldehydes have been utilized in palladium-catalyzed cross-coupling reactions to synthesize compounds of biological, medicinal, and material applications, underscoring their significance in facilitating chemical transformations and creating new molecules (Ghosh & Ray, 2017).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRIOLAMLBZGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)
![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)


![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)





